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Compound of Interest

Compound Name: GS-462808

Cat. No.: B15494544 Get Quote

Foster City, CA – This technical guide provides an in-depth overview of the discovery and

synthesis of GS-462808, a potent and selective late sodium current (INaL) inhibitor. Developed

by Gilead Sciences, GS-462808 emerged from a lead optimization program aimed at improving

upon the pharmacological profile of its predecessor, GS-458967. While showing promise as a

potential anti-anginal and anti-ischemic agent, its development was ultimately halted due to

adverse toxicological findings. This document details the scientific journey of GS-462808, from

its rational design and chemical synthesis to its biological evaluation.

Introduction: The Rationale for Late Sodium Current
Inhibition
The late sodium current (INaL) is a sustained component of the fast sodium current that can be

enhanced under pathological conditions such as myocardial ischemia. This enhanced current

contributes to an increase in intracellular sodium, which in turn leads to calcium overload via

the reverse mode of the sodium-calcium exchanger. This calcium dysregulation can result in

arrhythmias and contractile dysfunction. Therefore, selective inhibition of the INaL over the

peak sodium current is a promising therapeutic strategy for cardiac diseases like angina and

arrhythmias.

GS-462808 was developed as a second-generation late sodium current inhibitor, building upon

the experience gained from an earlier compound, GS-458967.[1][2] While GS-458967 was a

potent INaL inhibitor, it exhibited significant brain penetration and a narrow therapeutic window

due to its activity on central nervous system sodium channel isoforms.[1][2] The primary goal in

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15494544?utm_src=pdf-interest
https://www.benchchem.com/product/b15494544?utm_src=pdf-body
https://www.benchchem.com/product/b15494544?utm_src=pdf-body
https://www.benchchem.com/product/b15494544?utm_src=pdf-body
https://www.benchchem.com/product/b15494544?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27038498/
https://pubmed.ncbi.nlm.nih.gov/27080178/
https://pubmed.ncbi.nlm.nih.gov/27038498/
https://pubmed.ncbi.nlm.nih.gov/27080178/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15494544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the development of GS-462808 was to mitigate these off-target effects while retaining or

improving upon the desired cardiac activity.

The Discovery of GS-462808: A Lead Optimization
Approach
The discovery of GS-462808 was a result of a systematic lead optimization effort centered on

the triazolopyridine scaffold of GS-458967.[1] The key medicinal chemistry strategy involved

increasing the polar surface area of the molecule to reduce its ability to cross the blood-brain

barrier.[1] This was achieved by introducing a carbonyl group to the core structure and

incorporating an oxadiazole ring.[1]

This structural modification successfully yielded GS-462808, a triazolopyridinone derivative

with significantly lower brain penetration and, serendipitously, reduced activity at brain sodium

channel isoforms.[1] This resulted in an improved central nervous system (CNS) safety window

of over 20-fold in rats and dogs when compared to its predecessor.[1] Furthermore, GS-462808
demonstrated enhanced anti-ischemic potency relative to the established drug, ranolazine.[1]

Synthesis of GS-462808
The chemical synthesis of GS-462808 is a multi-step process. The following is a general

outline of the synthetic route.

Step 1: Synthesis of the Triazolopyridine Core. The synthesis begins with the construction of

the core[1][2]triazolo[4,3-a]pyridine heterocyclic system. This is typically achieved through

the condensation of a substituted hydrazine with a pyridine derivative.

Step 2: Introduction of the Phenyl Moiety. A Suzuki coupling reaction is then employed to

attach the 4-(trifluoromethoxy)phenyl group at the 6-position of the triazolopyridine core.

Step 3: Formation of the Pyridinone Ring. The defining feature of GS-462808, the pyridinone

ring, is formed through a series of reactions including oxidation or hydrolysis of a suitable

precursor.

Step 4: Addition of the Oxadiazole Ring. The final key structural element, the oxadiazole ring,

is introduced to complete the synthesis of GS-462808.
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A detailed, step-by-step experimental protocol for the synthesis is provided in the "Experimental

Protocols" section.

Biological Activity and Quantitative Data
GS-462808 is a potent inhibitor of the cardiac Nav1.5 channel's late sodium current. Its

selectivity for the late current over the peak current is a key feature of its pharmacological

profile. The following tables summarize the key quantitative data for GS-462808 and its

comparators.

Compound
Late INa (Nav1.5)
IC50

Peak INa (Nav1.5)
% Inhibition @ 10
µM

Reference

GS-462808 1.9 µM 10% [3][4]

GS-458967 333 nM <15% @ 333 nM [1][3][4]

Ranolazine 6-17 µM ~294 µM (IC50) [3][4]

Compound
Brain Isoform
(Nav1.1) Peak %
Inhibition

CNS Safety
Window (Rat &
Dog)

Reference

GS-462808 8% >20-fold [3][4]

GS-458967 High Low [1][2]

Experimental Protocols
General Synthesis of 6-(4-(trifluoromethoxy)phenyl)-3-
(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-8(5H)-one
(GS-462808)
Detailed experimental procedures, including reagent quantities, reaction conditions, and

purification methods, would be included here based on the full text of the primary scientific

literature.
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Late Sodium Current (INaL) Electrophysiology Assay
The inhibitory effect of GS-462808 on the late sodium current in cells expressing the human

Nav1.5 channel was assessed using the whole-cell patch-clamp technique.

Cell Preparation: Human embryonic kidney (HEK-293) cells stably expressing the human

Nav1.5 channel are cultured under standard conditions.

Electrophysiological Recording: Whole-cell voltage-clamp recordings are performed at room

temperature. The extracellular solution contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1

MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. The intracellular

solution contains (in mM): 120 CsF, 20 CsCl, 5 EGTA, and 10 HEPES, with the pH adjusted

to 7.2 with CsOH.

Voltage Protocol: To elicit the late sodium current, a depolarizing pulse to -20 mV for 500 ms

is applied from a holding potential of -120 mV.

Data Analysis: The late sodium current is measured as the mean current during the last 50

ms of the depolarizing pulse. The concentration-response curve for GS-462808 is generated

by applying increasing concentrations of the compound and measuring the corresponding

inhibition of the late sodium current. The IC50 value is calculated by fitting the data to a Hill

equation.

Signaling Pathways and Experimental Workflows
The primary mechanism of action of GS-462808 is the direct inhibition of the cardiac Nav1.5

channel, which in turn affects downstream signaling related to intracellular sodium and calcium

homeostasis.
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Caption: Signaling pathway of GS-462808 action.
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Caption: GS-462808 discovery and development workflow.

Conclusion and Future Directions
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GS-462808 represents a well-designed late sodium current inhibitor with an improved CNS

safety profile compared to its predecessor. The medicinal chemistry strategy of increasing polar

surface area to limit blood-brain barrier penetration proved to be successful. Despite its

promising anti-ischemic effects, the development of GS-462808 was terminated due to the

observation of liver lesions in 7-day rat toxicology studies.[1] This outcome underscores the

critical importance of comprehensive toxicological screening in the drug development process.

While GS-462808 itself did not advance to clinical trials, the knowledge gained from its

discovery and preclinical evaluation provides valuable insights for the future design of safer

and more effective late sodium current inhibitors for the treatment of cardiovascular diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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